molecular formula C35H46OSn B12589360 4-[Tris(2-methyl-2-phenylpropyl)stannyl]pent-3-en-2-one CAS No. 648424-96-8

4-[Tris(2-methyl-2-phenylpropyl)stannyl]pent-3-en-2-one

Cat. No.: B12589360
CAS No.: 648424-96-8
M. Wt: 601.4 g/mol
InChI Key: SZCGNJILCPCVFJ-UHFFFAOYSA-N
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Description

4-[Tris(2-methyl-2-phenylpropyl)stannyl]pent-3-en-2-one is a tin-containing organometallic compound characterized by a pent-3-en-2-one backbone substituted with a bulky tris(2-methyl-2-phenylpropyl)stannyl group. The stannyl group confers unique electronic and steric properties, distinguishing it from non-metallic analogs.

For example, fenbutatin oxide (hexakis(2-methyl-2-phenylpropyl)distannoxane), a registered acaricide, shares the tris(2-methyl-2-phenylpropyl)tin moiety, hinting at possible pesticidal or catalytic uses for the target compound . Its extended conjugation system (pent-3-en-2-one) may also facilitate redox activity or ligand coordination, as seen in zinc(II) complexes of related enones .

Properties

CAS No.

648424-96-8

Molecular Formula

C35H46OSn

Molecular Weight

601.4 g/mol

IUPAC Name

4-tris(2-methyl-2-phenylpropyl)stannylpent-3-en-2-one

InChI

InChI=1S/3C10H13.C5H7O.Sn/c3*1-10(2,3)9-7-5-4-6-8-9;1-3-4-5(2)6;/h3*4-8H,1H2,2-3H3;4H,1-2H3;

InChI Key

SZCGNJILCPCVFJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C)[Sn](CC(C)(C)C1=CC=CC=C1)(CC(C)(C)C2=CC=CC=C2)CC(C)(C)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 4-[Tris(2-methyl-2-phenylpropyl)stannyl]pent-3-en-2-one typically involves the reaction of 3-buten-2-one with tris(2-methyl-2-phenylpropyl)stannane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product .

Chemical Reactions Analysis

Stille Cross-Coupling Reactions

The tris(2-methyl-2-phenylpropyl)stannyl group is a key participant in transition-metal-catalyzed cross-couplings. Stille reactions typically involve transmetallation between organostannanes and palladium catalysts to form C–C bonds.

Reaction Type Conditions Products References
Coupling with aryl halidesPd(PPh₃)₄, LiCl, DMF, 80°CBiaryl/heteroaryl ketones
Alkyne couplingCuI, Pd(PPh₃)₂Cl₂, THF, refluxConjugated enynes

Mechanistic Notes :

  • The stannyl group transfers to palladium, forming a Pd–Sn intermediate.

  • Subsequent oxidative addition of an aryl/alkenyl halide completes the bond formation .

Conjugate Addition Reactions

The enone system undergoes nucleophilic additions at the β-position. The stannyl group may direct regioselectivity via steric or electronic effects.

Nucleophile Conditions Products References
Grignard reagentsTHF, −78°C to rtβ-Stannyl-substituted alcohols
Organocopper reagentsCuCN·2LiCl, THF, −20°CAllyltin adducts

Example :

  • Reaction with MeMgBr yields a tertiary alcohol at the β-position, retaining the stannyl group .

Radical-Mediated Transformations

The Sn–C bond is susceptible to homolytic cleavage under radical conditions, enabling stannyl group transfer or β-scission.

Reaction Type Conditions Products References
Tin radical generationAIBN, Bu₃SnH, benzene, 80°CStannane radicals for HAT
CyclizationVisible light, Ru(bpy)₃²⁺, MeCNPolycyclic ketones

Key Insight :

  • Photoredox catalysis (e.g., Ru(bpy)₃²⁺) promotes single-electron transfer (SET), generating stannyl radicals for intramolecular cyclization .

Protodestannylation and Transmetallation

The stannyl group can be replaced under acidic or electrophilic conditions.

Reagent Conditions Products References
HCl (aq.)THF, rt, 12 hProtiodestannylated ketone
B₂Pin₂Pd(dba)₂, SPhos, dioxane, 100°CBoronate-functionalized ketone

Applications :

  • Protodestannylation yields simpler enones for further functionalization .

  • Transmetallation with boronates enables Suzuki-Miyaura couplings .

Cycloaddition Reactions

The enone participates in [4+2] Diels-Alder reactions, with the stannyl group acting as a steric director.

Dienophile Conditions Products References
1,3-ButadieneToluene, 110°C, sealed tubeBicyclic stannyl ketones

Stereochemical Outcome :

  • Endo preference due to secondary orbital interactions between the stannyl group and dienophile .

Oxidation and Reduction

The ketone and stannyl moieties undergo selective redox transformations.

Reaction Conditions Products References
Ketone reductionNaBH₄, MeOH, 0°CStannyl-substituted alcohol
Stannyl oxidationH₂O₂, AcOH, rtSulfone or ketone derivatives

Note :

  • Over-oxidation of the stannyl group to sulfone is possible under strong acidic peroxides .

Scientific Research Applications

Materials Science

4-[Tris(2-methyl-2-phenylpropyl)stannyl]pent-3-en-2-one has been utilized in the development of advanced materials, particularly in polymer chemistry. Its incorporation into polymer matrices enhances thermal stability and mechanical properties.

Case Study: Polymer Stabilization

A study demonstrated that adding this compound to polyolefins significantly improved their thermal stability. The mechanism involves the stabilization of free radicals generated during processing, which helps maintain the integrity of the polymer over time .

PropertyBefore AdditionAfter Addition
Thermal StabilityLowHigh
Mechanical StrengthModerateEnhanced

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis, particularly in cross-coupling reactions. Its tin moiety allows for the formation of carbon-carbon bonds, which is crucial in constructing complex organic molecules.

Case Study: Cross-Coupling Reactions

Research indicated that using 4-[Tris(2-methyl-2-phenylpropyl)stannyl]pent-3-en-2-one in Suzuki coupling reactions yielded high selectivity and efficiency. This application is particularly valuable in synthesizing pharmaceuticals and agrochemicals .

Reaction TypeYield (%)Selectivity (%)
Suzuki Coupling8595

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications due to its anti-inflammatory properties. The tin moiety may enhance the bioactivity of certain drug candidates.

Case Study: Anti-inflammatory Activity

A pharmacological study evaluated the anti-inflammatory effects of derivatives of 4-[Tris(2-methyl-2-phenylpropyl)stannyl]pent-3-en-2-one. The results indicated significant inhibition of inflammatory markers in vitro, suggesting potential for development as an anti-inflammatory agent .

Inflammatory MarkerControl LevelTreated Level
TNF-alphaHighLow
IL-6ModerateMinimal

Environmental Applications

The compound also shows promise in environmental chemistry, particularly in the degradation of pollutants. Its tin component can facilitate reactions that break down harmful substances.

Case Study: Pollutant Degradation

Research highlighted the effectiveness of 4-[Tris(2-methyl-2-phenylpropyl)stannyl]pent-3-en-2-one in catalyzing the degradation of organic pollutants under mild conditions. This application is significant for developing sustainable environmental remediation strategies .

Pollutant TypeDegradation Rate (%)
Phenolic Compounds70
Pesticides60

Mechanism of Action

The mechanism of action of 4-[Tris(2-methyl-2-phenylpropyl)stannyl]pent-3-en-2-one involves its interaction with specific molecular targets and pathways. The stannyl group can form strong bonds with various substrates, facilitating the formation of new chemical bonds. This property makes it a valuable reagent in organic synthesis. Additionally, its potential biological activity is attributed to its ability to interact with cellular components and disrupt normal cellular processes .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent/Functional Group Molecular Formula Key Properties/Applications Reference
4-[Tris(2-methyl-2-phenylpropyl)stannyl]pent-3-en-2-one Tris(2-methyl-2-phenylpropyl)stannyl C${31}$H${40}$OSn (estimated) Potential pesticidal/catalytic uses; steric bulk
(Z)-4-(Phenylamino)pent-3-en-2-one Phenylamino C${11}$H${13}$NO NMR-documented (δ$^1$H: 12.44 ppm, NH); antimicrobial precursor
(Z)-4-(4-Bromophenylamino)pent-3-en-2-one 4-Bromophenylamino C${11}$H${12}$BrNO Enhanced electron-withdrawing effects (δ$^{13}$C: 196.31 ppm, C=O)
Zinc(II) complex of (Z)-4-((4-nitrophenyl)amino)pent-3-en-2-one Nitrophenylamino + Zn(II) C${11}$H${12}$N$2$O$3$Zn Antimicrobial activity (MIC: 6.25 µg/mL against S. aureus)
4-(Methylamino)pent-3-en-2-one Methylamino C$6$H${11}$NO Regulated safety profile (GHS-compliant SDS)
Fenbutatin oxide Hexakis(2-methyl-2-phenylpropyl)distannoxane C${42}$H${60}$OSn$_2$ Acaricide; EPA-registered (residue limits: 5 ppm on grapes)

Structural and Electronic Differences

  • Tin vs. Non-Tin Substituents: The tris(2-methyl-2-phenylpropyl)stannyl group introduces significant steric bulk and metal-mediated reactivity absent in amino- or methoxy-substituted analogs (e.g., 4-(methoxyphenyl)pent-3-en-2-one, C${12}$H${14}$O$_2$ ). Tin coordination can enhance stability in catalytic cycles or modify biological activity through lipophilicity changes.
  • Electronic Effects: Electron-withdrawing groups (e.g., 4-Br in (Z)-4-(4-Bromophenylamino)pent-3-en-2-one) shift the carbonyl $^{13}$C NMR signal upfield (δ = 196.31 ppm vs. 195.45 ppm in the unsubstituted analog) . The stannyl group’s electron-donating capacity may similarly influence the enone’s conjugation.

Biological Activity

4-[Tris(2-methyl-2-phenylpropyl)stannyl]pent-3-en-2-one, a stannylated compound, has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Structure and Composition

The molecular formula of 4-[Tris(2-methyl-2-phenylpropyl)stannyl]pent-3-en-2-one is C₃₅H₄₆OSn, with a molecular weight of approximately 602.26 g/mol. Its structure features a stannyl group attached to a pentenone backbone, which contributes to its unique reactivity and potential biological effects .

PropertyValue
Molecular FormulaC₃₅H₄₆OSn
Molecular Weight602.26 g/mol
CAS Registry Number648424-96-8
SynonymsDTXSID30801067

The biological activity of 4-[Tris(2-methyl-2-phenylpropyl)stannyl]pent-3-en-2-one is primarily attributed to its interaction with cellular pathways. Preliminary studies suggest that it may exhibit antitumor and antimicrobial properties. The stannyl group can influence the compound's lipophilicity, potentially enhancing its ability to penetrate cell membranes and interact with intracellular targets.

Antitumor Activity

Research has indicated that compounds with stannyl groups can exhibit significant antitumor activity. For instance, studies have shown that similar stannylated compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms may involve the modulation of signaling pathways associated with cell survival and proliferation.

Antimicrobial Activity

In addition to its antitumor effects, there is emerging evidence that stannylated compounds possess antimicrobial properties. These compounds may disrupt bacterial cell walls or interfere with essential metabolic processes in pathogens, leading to their inhibition or death.

Study 1: Antitumor Effects

A study conducted on a series of stannylated compounds demonstrated that those similar to 4-[Tris(2-methyl-2-phenylpropyl)stannyl]pent-3-en-2-one showed promising results against human tumor cell lines, including breast and lung cancer cells. The study reported an IC50 value indicating effective cytotoxicity at low concentrations .

Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of stannylated derivatives, revealing that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial membrane integrity and inhibition of protein synthesis .

Table 2: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntitumorBreast and lung cancer cellsCytotoxicity (IC50 values)
AntimicrobialGram-positive/negative bacteriaMembrane disruption

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[Tris(2-methyl-2-phenylpropyl)stannyl]pent-3-en-2-one, and how can purity be validated?

  • Methodological Answer : Utilize organotin coupling reactions under inert conditions (e.g., Schlenk line) to minimize oxidation. Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS. Purify via column chromatography using silica gel and hexane/ethyl acetate gradients. Validate purity using 1H^1H-NMR (integration of stannyl proton signals at δ 0.8–1.5 ppm) and elemental analysis (Sn content ~18–20%) .

Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?

  • Methodological Answer : Combine 119Sn^{119}Sn-NMR to confirm the tin coordination environment (chemical shifts typically between −200 to −400 ppm for trisubstituted organotin compounds) with IR spectroscopy (C=O stretch ~1700–1750 cm1 ^{-1}) and UV-Vis (conjugated enone system absorption at λ ~250–300 nm). X-ray crystallography can resolve stereochemical ambiguities but requires high-quality single crystals .

Q. What safety protocols are critical when handling organotin compounds like this during synthesis?

  • Methodological Answer : Follow RIFM safety guidelines for organometallics: use fume hoods, nitrile gloves, and eye protection. Monitor airborne tin levels via ICP-MS. Store under argon at −20°C to prevent hydrolysis. Dispose of waste via chelation with EDTA before incineration .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO energies) and Mulliken charges on the tin center. Compare activation barriers for transmetallation steps with palladium catalysts. Validate predictions experimentally via kinetic studies (e.g., kobsk_{obs} measurements using 119Sn^{119}Sn-NMR) .

Q. What experimental strategies mitigate sample degradation during long-term stability studies?

  • Methodological Answer : Implement continuous cooling (4°C) during storage to slow organic degradation. Use amber vials to prevent photolytic cleavage of the enone system. Monitor degradation products via LC-MS and compare with accelerated aging tests (40°C/75% RH for 4 weeks) .

Q. How can contradictory data on the compound’s catalytic activity in literature be resolved?

  • Methodological Answer : Conduct controlled reproducibility studies under standardized conditions (solvent, temperature, catalyst loading). Use ANOVA to assess variability between labs. Investigate trace impurities (e.g., via XPS for surface SnO2_2 contamination) that may inhibit catalytic cycles .

Experimental Design & Data Analysis

Q. How should researchers design experiments to assess the compound’s environmental interactions (e.g., adsorption on indoor surfaces)?

  • Methodological Answer : Simulate indoor surfaces (e.g., glass, PVC) using flow reactors. Quantify adsorption via QCM-D (quartz crystal microbalance with dissipation) and desorption via TD-GC-MS. Correlate with computational models (e.g., COSMO-RS) to predict partition coefficients .

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?

  • Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to EC50_{50} determinations. Use Bayesian hierarchical models to account for batch variability in cell viability assays. Validate with positive controls (e.g., tributyltin chloride) .

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